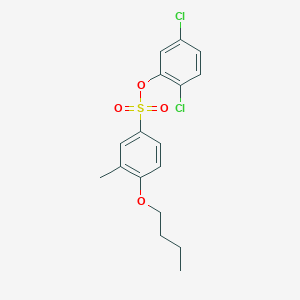
(2,5-Dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate is a chemical compound that belongs to the family of sulfonates. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate typically involves the reaction of 2,5-dichlorophenol with 4-butoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2,5-Dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine atoms) on the phenyl ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted product, while oxidation might lead to the formation of sulfonic acids or other oxidized derivatives.
科学的研究の応用
(2,5-Dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
作用機序
The mechanism by which (2,5-Dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine atoms) on the phenyl ring enhances its reactivity, allowing it to participate in various chemical reactions. The butoxy and methyl groups contribute to its solubility and overall chemical behavior.
類似化合物との比較
Similar Compounds
(2,5-Dichlorophenyl) 4-methoxy-3-methylbenzenesulfonate: Similar structure but with a methoxy group instead of a butoxy group.
(2,5-Dichlorophenyl) 4-ethoxy-3-methylbenzenesulfonate: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
(2,5-Dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The butoxy group provides increased hydrophobicity compared to methoxy or ethoxy analogs, potentially affecting its solubility and interactions in various applications.
特性
IUPAC Name |
(2,5-dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4S/c1-3-4-9-22-16-8-6-14(10-12(16)2)24(20,21)23-17-11-13(18)5-7-15(17)19/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYUDKQOYWPKOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














